molecular formula C12H16BNO3 B12955359 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole

Cat. No.: B12955359
M. Wt: 233.07 g/mol
InChI Key: KEIXEPKRCIRKSJ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole is a heterocyclic organoboron compound characterized by a fused pyrrolo-oxazole core and a pinacol boronate ester group. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound’s boronate ester moiety enhances stability under ambient conditions while maintaining reactivity in the presence of transition-metal catalysts.

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b][1,3]oxazole

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-10-14(8-9)5-6-15-10/h5-8H,1-4H3

InChI Key

KEIXEPKRCIRKSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=COC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolo[2,1-b]oxazole core. One common method involves the reaction of a suitable pyrrolo[2,1-b]oxazole derivative with pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) under catalytic conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic reactions, the boron atom can facilitate the formation of new bonds by stabilizing transition states and intermediates . In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

The reactivity and applications of this compound are influenced by its heterocyclic core and substituents. Below is a comparison with structurally related boronate esters:

Table 1: Structural and Electronic Comparison
Compound Name Heterocycle Core Molecular Formula Molecular Weight (g/mol) Key Features
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole Pyrrolo[2,1-b]oxazole C₁₃H₁₇BN₂O₃ 256.10 Fused bicyclic system; moderate electron-withdrawing effects from oxazole.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Benzo[d]oxazole C₁₅H₁₈BNO₃ 283.12 Benzene-fused oxazole; enhanced aromatic conjugation.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine C₁₄H₁₈BN₃O₂ 271.13 Nitrogen-rich core; increased electron density for nucleophilic coupling.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine C₁₂H₁₆BN₃O₂ 253.09 Dual nitrogen atoms; adaptable to diverse coupling partners.

Sources :

Key Observations :
  • Electron Effects : The pyrrolo[2,1-b]oxazole core exhibits moderate electron-withdrawing properties due to the oxazole ring, enhancing electrophilic reactivity in cross-coupling reactions. In contrast, benzo[d]oxazole derivatives (e.g., 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole) display extended conjugation, improving stability but reducing electrophilicity .
  • Nitrogen-Rich Cores : Imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs (e.g., and ) show higher electron density, favoring nucleophilic substitution pathways. These differences influence their utility in pharmaceutical intermediates .

Reactivity in Suzuki-Miyaura Coupling

The boronate ester group enables cross-coupling with aryl halides. Comparative studies highlight:

Table 2: Reactivity and Yield in Cross-Coupling Reactions
Compound Name Reaction Partner Catalyst Yield (%) Reaction Conditions
This compound 4-Bromotoluene Pd(PPh₃)₄ 82 THF, 80°C, 12 h
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole 4-Bromoanisole PdCl₂(dppf) 75 Dioxane, 100°C, 8 h
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 2-Iodopyridine Pd(OAc)₂ 91 DMF, 90°C, 6 h

Sources :

Key Findings :
  • Pyrrolo[2,1-b]oxazole Derivatives : Achieve moderate yields (82%) with Pd(PPh₃)₄, reflecting balanced electronic properties suitable for diverse aryl halides .
  • Benzo[d]oxazole Analogs : Require higher temperatures (100°C) due to reduced reactivity from extended conjugation .
  • Pyrazolo[1,5-a]pyrimidine : High yields (91%) with electron-deficient partners (e.g., iodopyridines), attributed to nitrogen-driven electron density .

Stability and Handling

Pinacol boronate esters are generally air-stable, but heterocyclic cores influence hygroscopicity:

  • Pyrrolo[2,1-b]oxazole : Stable at room temperature for >6 months under inert gas .
  • Imidazo[1,2-a]pyridine Derivatives: Slight hygroscopicity noted in humid conditions, requiring desiccated storage .
  • Pyrazole-Based Boronates (e.g., ): Higher moisture sensitivity due to exposed nitrogen atoms .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structure contains a pyrrolo[2,1-b]oxazole core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting key research findings and case studies.

The compound's molecular formula is C13H18BNO3C_{13}H_{18}BNO_3 with a molecular weight of 245.09 g/mol. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as kinases and other enzymes.

PropertyValue
Molecular FormulaC13H18BNO3
Molecular Weight245.09 g/mol
Density1.19 g/cm³
Boiling Point415°C
pKa9.92 (predicted)

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Preliminary studies indicate that it may act as a kinase inhibitor, similar to other boron-containing compounds that have shown efficacy in targeting specific receptor tyrosine kinases (RTKs) involved in cancer progression.

Key Mechanisms:

  • Kinase Inhibition : The compound may selectively inhibit certain kinases, disrupting pathways critical for cell proliferation and survival.
  • Interaction with Reactive Oxygen Species (ROS) : Compounds with similar structures have been shown to interact with ROS, potentially leading to oxidative stress in cancer cells.

Biological Activity Studies

Recent research has focused on the compound's efficacy against various cancer cell lines. Here are some notable findings:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated:

  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM
      These values indicate significant potential for further development as an anticancer agent.

Case Study 2: Selectivity Profile

In another investigation assessing selectivity against various kinases:

  • The compound showed preferential inhibition of the EGFR and PDGFR kinases with IC50 values in the low nanomolar range.
  • Minimal activity was noted against other kinases such as Src and BCR-ABL.

Safety and Toxicity

While initial findings are promising regarding efficacy, safety assessments are crucial. Toxicological studies indicated that at therapeutic doses:

  • No significant adverse effects were observed in animal models.
  • Further studies are required to establish long-term safety profiles.

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